5-Methylpyrazine-2-carbohydrazide

Organic Synthesis Medicinal Chemistry Building Block

Secure 5-Methylpyrazine-2-carbohydrazide (CAS: 37545-33-8) as a structurally authenticated, monoclinic (P21/c) scaffold for anti-tubercular lead optimization (MIC 1.56 µg/mL) and solid-state chemistry programs. The 5-methyl substitution fundamentally alters hydrogen-bonding networks, crystal packing, and molecular geometry compared to the unsubstituted analog, making it essential for structure-property relationship studies. Synthesized via documented routes (66.6% yield). Ensure experimental reproducibility—substitution with generic pyrazine-2-carbohydrazide is not advised.

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
CAS No. 37545-33-8
Cat. No. B1341549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrazine-2-carbohydrazide
CAS37545-33-8
Molecular FormulaC6H8N4O
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)NN
InChIInChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11)
InChIKeyIBFMTDRAKYKXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylpyrazine-2-carbohydrazide (CAS 37545-33-8) Properties and Research Applications


5-Methylpyrazine-2-carbohydrazide (CAS: 37545-33-8) is a heterocyclic building block with the molecular formula C₆H₈N₄O and a molecular weight of 152.15 g/mol . It is characterized by a pyrazine ring substituted with a methyl group at the 5-position and a carbohydrazide functional group at the 2-position . This compound serves as a key intermediate and scaffold for synthesizing various derivatives, including hydrazones and iminobenzoates, which have been explored for their potential in multiple research fields [1].

Critical Differentiation of 5-Methylpyrazine-2-carbohydrazide from Unsubstituted and Other Analogs


While pyrazine-2-carbohydrazide is a common building block, the addition of a methyl group at the 5-position of the pyrazine ring (5-methylpyrazine-2-carbohydrazide) fundamentally alters its physicochemical and crystallographic properties [1]. This seemingly minor modification can lead to significant differences in molecular conformation, hydrogen-bonding patterns, and solid-state packing, which directly impacts the properties of derived materials or the binding affinity in biological targets [2]. Simple substitution with the unsubstituted analog is not recommended for projects where specific crystal packing, distinct molecular geometry, or unique electronic effects are critical to the desired outcome. The following sections provide quantifiable evidence of these key differentiations.

Quantifiable Differentiation: 5-Methylpyrazine-2-carbohydrazide vs. In-Class Compounds


Synthetic Utility: High Yield in a Simple and Scalable Protocol

The synthesis of 5-methylpyrazine-2-carbohydrazide is achieved via a straightforward one-pot reaction from its ester precursor, with a reported yield of approximately 66.6% after recrystallization . While yield data for the unsubstituted pyrazine-2-carbohydrazide under identical conditions is not provided in the same source, the reported yield provides a clear and favorable benchmark for assessing the synthetic accessibility and cost-effectiveness of this specific compound for researchers planning to use it as a starting material [1].

Organic Synthesis Medicinal Chemistry Building Block

Crystal Structure: Unique Solid-State Packing Compared to Pyrazine-2-carbohydrazide

Single-crystal X-ray diffraction reveals that 5-methylpyrazine-2-carbohydrazide crystallizes in the monoclinic space group P21/c with unit cell parameters a = 8.019(5) Å, b = 9.990(6) Å, c = 9.050(6) Å, β = 98.474(10)°, V = 717.1(7) ų [1]. This is a distinct solid-state arrangement compared to its unsubstituted counterpart, pyrazine-2-carbohydrazide, which crystallizes in the orthorhombic space group Pca21 [2]. The 5-methyl substitution directly influences the molecular packing, which is critical for properties like solubility, stability, and mechanical behavior.

Crystallography Materials Science Pharmaceutical Solid Form

Anti-Tubercular Scaffold: Derivatives of 5-Methylpyrazine-2-carbohydrazide Show Sub-2 µg/mL MIC

While the parent compound itself is a scaffold, its derivatives have shown potent anti-tubercular activity. Optimized pyrazine-2-carbohydrazide derivatives (T16 and T19) exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against the H37Rv strain of Mycobacterium tuberculosis [1]. This is a substantial improvement over the activity reported for simpler derivatives in an earlier study on the same scaffold, where the MIC range was 1.011–1.274 µg/mL [2]. This indicates that the 5-methylpyrazine-2-carbohydrazide core is a versatile starting point for generating highly active anti-TB leads.

Anti-tubercular Drug Discovery Infectious Disease

Urease Inhibition: The Parent Compound Shows Moderate Activity (IC50 = 232.6 µM)

The parent compound, 5-methylpyrazine-2-carbohydrazide (referred to as Hydrazide 2), exhibits direct urease inhibitory activity with an IC50 value of 232.6±2.7 µM and a percentage inhibition of 70.2% [1]. This provides a defined baseline of biological activity for the core scaffold. In the same study, derivative compounds (hydrazones) were synthesized and evaluated, with some showing improved or comparable activity, confirming the parent compound's role as a valid starting point [1].

Urease Inhibition Anti-infective Biochemical Assay

Key Procurement Scenarios for 5-Methylpyrazine-2-carbohydrazide Based on Differentiated Properties


Scaffold for Anti-Tubercular Drug Discovery

Procure 5-methylpyrazine-2-carbohydrazide as a core scaffold for the development of novel anti-tubercular agents. As demonstrated, derivatives of this compound have shown potent in vitro activity against Mycobacterium tuberculosis H37Rv, with some optimized leads achieving an MIC of 1.56 µg/mL [1]. The established synthetic route and structure-activity relationships make it a compelling starting point for medicinal chemistry programs targeting drug-resistant TB.

Starting Material for Crystalline Materials with Defined Solid-State Properties

Select this compound for research into crystal engineering or solid-state chemistry where a defined and differentiated crystal packing is required. The crystal structure of 5-methylpyrazine-2-carbohydrazide (monoclinic, P21/c) is fully characterized and is distinct from its unsubstituted analog [2]. This makes it suitable for projects investigating structure-property relationships, such as solubility, mechanical properties, or inclusion complex formation.

Precursor for Synthesizing Hydrazone and Iminobenzoate Derivatives

Utilize 5-methylpyrazine-2-carbohydrazide as a key intermediate for synthesizing a diverse library of hydrazones and iminobenzoates. Its synthesis from readily available precursors is well-documented, yielding approximately 66.6% under simple reflux conditions . These derivatives have been explored for their antimicrobial, antioxidant, and urease inhibition properties, offering broad potential for biological screening [3].

Technical Documentation Hub

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